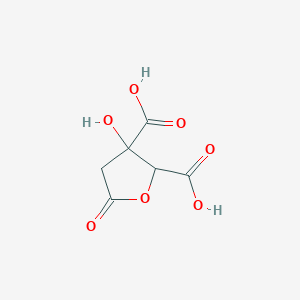

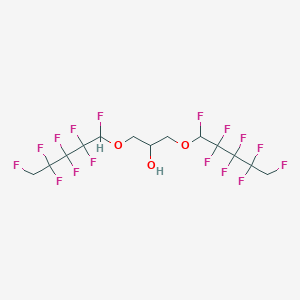

Hydroxycitric acid lactone, (-)-(P)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxycitric acid lactone can be synthesized through the extraction and crystallization of hydroxycitric acid from Garcinia cambogia. The most efficient extraction method involves refluxing the dehydrated fruit rind in 99% ethanol at 60°C for 5 hours using a Soxhlet apparatus . The extracted hydroxycitric acid is then converted to its lactone form through acid-base titration with ethanolic potassium hydroxide (KOH) and crystallized by drying in a rotary vacuum evaporator below 40°C .

Industrial Production Methods

Industrial production of hydroxycitric acid lactone involves similar extraction and crystallization processes but on a larger scale. The extracted hydroxycitric acid is often stabilized by forming salts, such as potassium hydroxycitrate, to enhance its stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

Hydroxycitric acid lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a potent inhibitor of ATP citrate lyase, which catalyzes the extramitochondrial cleavage of citrate to oxaloacetate and acetyl-CoA .

Common Reagents and Conditions

Common reagents used in reactions involving hydroxycitric acid lactone include potassium hydroxide (KOH) for titration and ethanol for extraction . The compound is also known to react with enzymes such as ATP citrate lyase under physiological conditions .

Major Products Formed

The major products formed from reactions involving hydroxycitric acid lactone include oxaloacetate and acetyl-CoA, which are intermediates in the citric acid cycle .

Scientific Research Applications

Hydroxycitric acid lactone has a wide range of scientific research applications:

Mechanism of Action

Hydroxycitric acid lactone exerts its effects primarily by inhibiting ATP citrate lyase, an enzyme that converts citrate to acetyl-CoA . This inhibition leads to a reduction in fatty acid and cholesterol synthesis, as well as an increase in glycogen storage in the liver and muscles . The compound also suppresses appetite by increasing glycogen levels, which signal satiety to the brain .

Comparison with Similar Compounds

Hydroxycitric acid lactone is unique in its potent inhibition of ATP citrate lyase compared to other similar compounds. Some similar compounds include:

Citric acid: A weak inhibitor of ATP citrate lyase, primarily involved in the citric acid cycle.

Malic acid: Another organic acid involved in the citric acid cycle but with different metabolic effects.

Tartaric acid: Commonly found in grapes and used in the food industry, but does not inhibit ATP citrate lyase.

Properties

IUPAC Name |

3-hydroxy-5-oxooxolane-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7/c7-2-1-6(12,5(10)11)3(13-2)4(8)9/h3,12H,1H2,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHZIWAVXDSFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(C1(C(=O)O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-](/img/structure/B12319597.png)

![N-[1-[[2-[[1-[[1-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide](/img/structure/B12319605.png)

![2-[3,4-Bis(2-hydroxyethoxy)phenyl]-5,7-bis(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12319623.png)

![N-[2-(tert-butylamino)-1-[1-(2-nitrophenyl)sulfonylindol-3-yl]-2-oxoethyl]-1-(2-diazo-3-oxobutanoyl)-3-methyl-N-[[1-(2-nitrophenyl)sulfonylindol-3-yl]methyl]-2-oxopiperidine-3-carboxamide](/img/structure/B12319626.png)

![1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid](/img/structure/B12319642.png)

![Methyl 2-Acetamido-2-deoxy-4,6-anisolydene-O-[beta-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-galactopyranoside](/img/structure/B12319649.png)

![1,3-thiazol-5-ylmethyl N-[4-hydroxy-5-[[3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12319652.png)